1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one
Description
1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one is a complex heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperidine ring substituted with a trifluoromethylpyridyloxy group. This structure combines a lactam (pyrrolidinone) moiety with a piperidine-carbonyl scaffold, which is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3/c1-22-10-11(8-15(22)24)16(25)23-6-4-13(5-7-23)26-14-3-2-12(9-21-14)17(18,19)20/h2-3,9,11,13H,4-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLKWDLDCPYRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share partial structural motifs or functional groups with 1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one, enabling comparative analysis:
Comparative Analysis
Trifluoromethylpyridine Motif: The trifluoromethylpyridine group in the target compound and Compound 22 enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, MK45/RTC6 substitutes the piperidine ring with piperazine, which may alter receptor binding kinetics due to increased basicity.
Lactam vs. Carbonyl Linkers :
- The pyrrolidin-2-one lactam in the target compound provides a rigid, planar structure conducive to hydrogen bonding, unlike the flexible carbonyl linker in MK45/RTC6 . This rigidity may improve selectivity for enzymatic targets but reduce bioavailability.
Heterocyclic Diversity: Compound 22 incorporates a pyrrolopyrimidine-indole system, which is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas the pyridin-2-one derivatives focus on antimicrobial activity via dicarbonitrile groups. The target compound’s pyrrolidinone-piperidine hybrid lacks direct functional group overlap with these analogs, suggesting a unique mechanistic profile.
In contrast, MK45/RTC6 employs piperazine acylation, highlighting divergent approaches to nitrogenous scaffolds.
Data Table: Pharmacokinetic and Physicochemical Properties
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